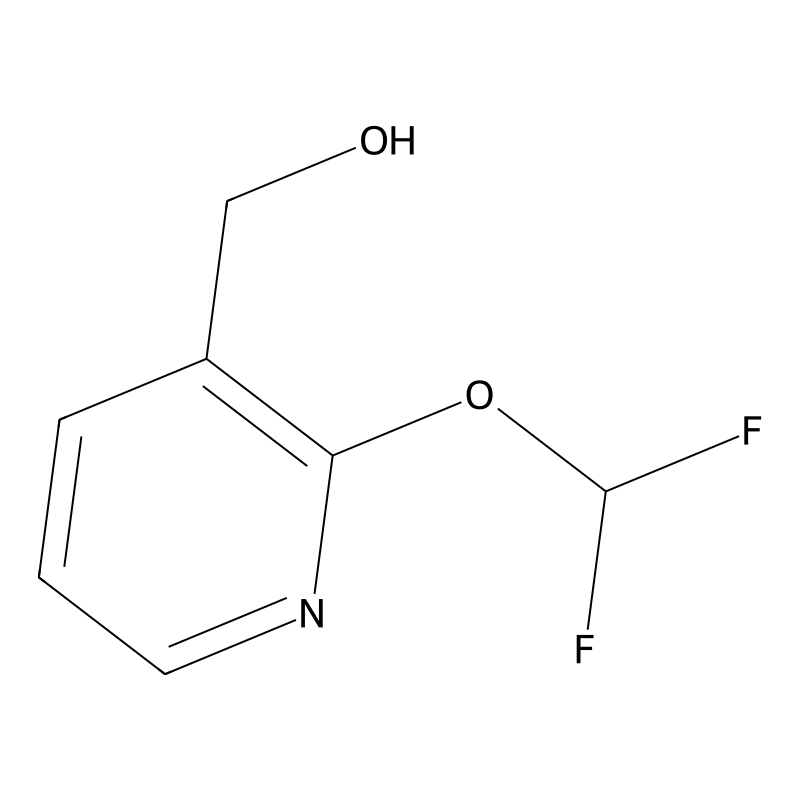

(2-(Difluoromethoxy)pyridin-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-(Difluoromethoxy)pyridin-3-yl)methanol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethoxy group and a hydroxymethyl group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 175.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and its ability to interact with biological systems due to the presence of fluorine atoms, which can enhance lipophilicity and bioactivity.

There is no documented information on the specific mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanol. Pyridine derivatives can exhibit various mechanisms depending on their structure and functional groups. Some pyridines can interact with receptors in biological systems, while others may affect enzymes or cellular processes [].

- As with any new compound, (2-(Difluoromethoxy)pyridin-3-yl)methanol should be handled with care in a laboratory setting following appropriate safety protocols. No specific safety data is available for this compound. Pyridines can generally be flammable, irritating, and potentially harmful if inhaled or ingested [].

- Chemical Building Block: The presence of a pyridine ring and a methanol group suggests (2-(Difluoromethoxy)pyridin-3-yl)methanol could be a useful building block for the synthesis of more complex molecules. Pyridine rings are found in many biologically active molecules, and the difluoromethoxy group can be used to modulate properties like solubility and lipophilicity [].

(2-(Difluoromethoxy)pyridin-3-yl)methanol undergoes various chemical transformations, including:

- Oxidation: The compound can be oxidized to produce aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert this compound into alcohols or amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The difluoromethoxy group can be replaced by other functional groups under specific conditions, allowing for the modification of the compound's reactivity.

These reactions are facilitated by controlled conditions such as temperature and solvent choice, which are crucial for optimizing yield and selectivity.

Research indicates that (2-(Difluoromethoxy)pyridin-3-yl)methanol exhibits significant biological activity. It has been studied for its potential interactions with various enzymes and receptors, particularly in metabolic pathways. The difluoromethoxy group enhances the compound's binding affinity to biological targets, making it a candidate for further pharmacological exploration. Preliminary studies suggest its role in modulating cellular processes, although detailed mechanisms of action remain to be elucidated.

The synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanol typically involves:

- Difluoromethylation: This process introduces the difluoromethoxy group onto a pyridine derivative. Methods include:

- Metal-mediated stepwise difluoromethylation using reagents like difluoromethyl triflate.

- Electrophilic aromatic substitution techniques.

- Hydroxymethylation: Following the introduction of the difluoromethoxy group, the hydroxymethyl group can be added through reductive alkylation or direct functionalization methods.

These synthetic routes are optimized for high yield and purity, often employing advanced purification techniques post-reaction.

Interaction studies have revealed that (2-(Difluoromethoxy)pyridin-3-yl)methanol can engage with different biological targets, influencing metabolic pathways and cellular signaling mechanisms. These interactions are critical for understanding the compound's potential therapeutic effects and guiding drug development efforts. Ongoing research aims to quantify these interactions and explore their implications in greater detail.

Several compounds share structural similarities with (2-(Difluoromethoxy)pyridin-3-yl)methanol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol | CHBrFNO | Contains bromine, altering reactivity |

| Trifluoromethylpyridines | CHFN | Contains trifluoromethyl instead of difluoromethoxy |

| 1H-pyrrolo[2,3-b]pyridine derivatives | Varies | Similar pyridine-based structures studied for biological activity |

Uniqueness

The uniqueness of (2-(Difluoromethoxy)pyridin-3-yl)methanol lies in its difluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. This feature enhances its reactivity and potential interactions with biological systems, making it a valuable entity in research aimed at developing new therapeutic agents.

Synthetic Routes and Reaction Mechanisms

The synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanol represents a complex multistep process involving the introduction of difluoromethoxy groups into pyridine frameworks followed by selective functionalization at the 3-position [2]. The primary synthetic approaches can be categorized into three distinct pathways: direct difluoromethylation of hydroxyl-substituted pyridines, nucleophilic substitution reactions, and multistep construction beginning with difluoromethyl-containing precursors [3] [4].

The most prevalent synthetic route involves the difluoromethylation of 3-hydroxymethylpyridin-2-ol using difluoromethyl triflate as the key reagent [3] [5]. This transformation proceeds through a nucleophilic substitution mechanism where the hydroxyl group acts as a nucleophile attacking the electrophilic difluoromethyl carbon [4] [6]. The reaction mechanism involves initial deprotonation of the hydroxyl group by a strong base, typically potassium hydroxide, followed by nucleophilic attack on the difluoromethyl triflate to form the desired difluoromethoxy linkage [3] [5].

An alternative synthetic approach utilizes chlorodifluoromethane as the difluoromethylating agent under strongly basic conditions [7] [6]. This method involves the generation of difluorocarbene intermediates that subsequently insert into oxygen-hydrogen bonds of the pyridine substrate [7] [2]. The mechanism proceeds through initial formation of the difluorocarbene species, which then undergoes nucleophilic attack by the deprotonated hydroxyl group to yield the target difluoromethoxy compound [2] [6].

Recent advances in synthetic methodology have demonstrated the utility of ethyl bromodifluoroacetate as a practical difluoromethylating reagent [2] [8]. This approach involves a two-step process featuring initial nucleophilic attack by the pyridine nitrogen on the bromodifluoroacetate, followed by hydrolysis and decarboxylation to generate the desired difluoromethylated product [2] [8]. The reaction mechanism involves formation of an intermediate pyridinium salt that undergoes spontaneous decarboxylation to afford the final difluoromethoxy-substituted pyridine [2].

Key Reagents and Conditions for Difluoromethylation

The selection of appropriate reagents and reaction conditions is critical for successful difluoromethylation of pyridine substrates [4] [5] [6]. Difluoromethyl triflate has emerged as the preferred electrophilic difluoromethylating agent due to its high reactivity, stability, and compatibility with a wide range of functional groups [5] [6]. This reagent typically requires the presence of a strong base such as potassium hydroxide or sodium hydride to facilitate deprotonation of the nucleophilic oxygen center [3] [5].

The optimal reaction conditions for difluoromethyl triflate-mediated transformations involve conducting the reaction in polar aprotic solvents such as acetonitrile or dimethylformamide at temperatures ranging from 0 to 25 degrees Celsius [3] [5]. The exothermic nature of these reactions necessitates careful temperature control to prevent side reactions and maintain high selectivity [3]. The stoichiometry typically employs 1.5 to 3.0 equivalents of difluoromethyl triflate relative to the substrate to ensure complete conversion [3] [5].

Chlorodifluoromethane represents an alternative reagent system that requires more forcing conditions due to its lower electrophilicity [7] [6]. The use of this reagent necessitates elevated temperatures (120-130 degrees Celsius) and strongly basic media containing potassium carbonate or potassium hydroxide [7]. The reaction is typically conducted in polar solvents such as dimethylformamide or in biphasic systems containing water and organic cosolvents [7] [6].

| Reagent | Base | Solvent | Temperature (°C) | Equivalents | Yield (%) |

|---|---|---|---|---|---|

| Difluoromethyl triflate | Potassium hydroxide | Acetonitrile | 0-25 | 3.0 | 65-85 |

| Chlorodifluoromethane | Potassium carbonate | Dimethylformamide | 120-130 | 5.0 | 45-65 |

| Ethyl bromodifluoroacetate | Potassium carbonate | Acetonitrile | 60-80 | 1.5 | 55-75 |

The role of phase-transfer catalysts has proven beneficial in certain difluoromethylation protocols, particularly when using chlorodifluoromethane [7]. Tetrabutylammonium bromide or crown ethers can facilitate the transfer of hydroxide ions into the organic phase, thereby enhancing reaction rates and yields [7] [6].

Optimization Strategies for Yield and Purity

Optimization of difluoromethylation reactions requires systematic evaluation of multiple parameters including reagent stoichiometry, reaction temperature, solvent selection, and reaction time [3] [4] [9]. Temperature control emerges as a critical factor, as elevated temperatures can lead to competing side reactions including over-alkylation and decomposition of sensitive difluoromethyl groups [3] [9].

Solvent selection significantly impacts both reaction efficiency and product selectivity [3] [4]. Polar aprotic solvents such as acetonitrile and dimethylformamide provide optimal solubility for both substrates and reagents while minimizing competing reactions [3] [4]. The presence of protic solvents should be minimized as they can compete with the intended nucleophile and reduce overall yields [3] [5].

The order of reagent addition plays a crucial role in reaction optimization [3] [9]. Pre-formation of the metal alkoxide through reaction of the substrate with base, followed by slow addition of the difluoromethylating agent, typically provides superior results compared to simultaneous addition of all components [3] [5]. This approach minimizes side reactions and ensures complete deprotonation prior to the difluoromethylation step [3].

Purification strategies for difluoromethoxy-containing products require careful consideration due to the unique properties of fluorinated compounds [3] [4]. Column chromatography using silica gel with pentane and diethyl ether gradients has proven effective for separation and purification [3]. The volatility of some difluoromethoxy compounds necessitates the use of reduced pressure distillation or crystallization techniques for final purification [3] [10].

| Parameter | Optimal Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Temperature | 0-25°C | High | High |

| Reaction time | 30-120 minutes | Moderate | High |

| Base equivalents | 1.2-1.5 | High | Moderate |

| Reagent equivalents | 2.0-3.0 | High | Moderate |

Scalability and Industrial Synthesis Considerations

The translation of laboratory-scale difluoromethylation protocols to industrial manufacturing requires comprehensive evaluation of safety, cost, and environmental factors [10] [11] [12]. The use of difluoromethyl triflate, while highly effective in research settings, presents challenges for large-scale implementation due to its high cost and potential safety concerns [5] [11].

Industrial-scale difluoromethylation processes have increasingly focused on the development of continuous flow methodologies that provide enhanced safety profiles and improved process control [13] [11]. Flow chemistry approaches allow for precise temperature and residence time control while minimizing the inventory of hazardous reagents [13]. These methods have demonstrated successful scale-up for related difluoromethylation reactions with yields exceeding 80 percent and significantly reduced reaction times [13] [12].

Cost considerations for industrial synthesis favor the use of chlorodifluoromethane over difluoromethyl triflate due to the substantial price differential between these reagents [7] [6] [11]. However, the more forcing conditions required for chlorodifluoromethane may necessitate specialized equipment and additional safety measures [7] [11]. The development of catalytic systems that can activate chlorodifluoromethane under milder conditions represents an active area of research for industrial applications [6] [11].

Environmental considerations have driven the development of more sustainable difluoromethylation processes [14] [11]. The replacement of ozone-depleting substances with non-ozone-depleting alternatives has become a priority in industrial fluorine chemistry [14] [6]. Additionally, the development of recycling strategies for expensive fluorinated reagents and the minimization of fluorinated waste streams are critical considerations for sustainable manufacturing [14] [11].

| Scale Factor | Laboratory | Pilot Plant | Industrial |

|---|---|---|---|

| Batch size | 1-100g | 1-10kg | >100kg |

| Reactor type | Round bottom flask | Jacketed reactor | Continuous flow |

| Temperature control | Ice bath/heating mantle | Recirculating chiller | Integrated heat exchange |

| Safety requirements | Fume hood | Ventilated room | Dedicated facility |

The successful scale-up of difluoromethylation reactions requires careful consideration of heat management due to the exothermic nature of these transformations [3] [11]. Industrial reactors must be equipped with adequate cooling capacity and emergency quench systems to handle potential temperature excursions [11] [15]. The implementation of real-time monitoring systems for temperature, pressure, and reaction progress is essential for safe operation at scale [11] [15].